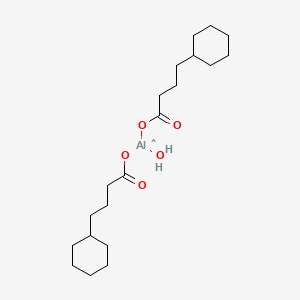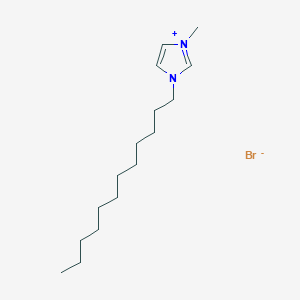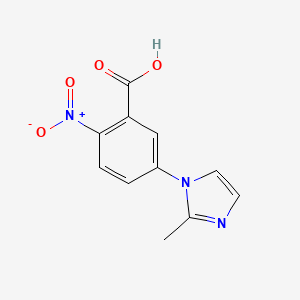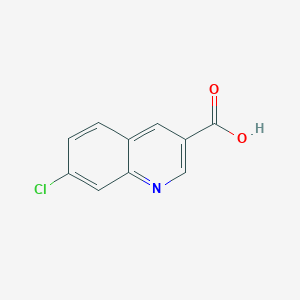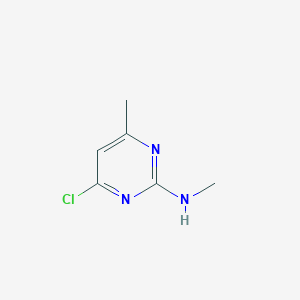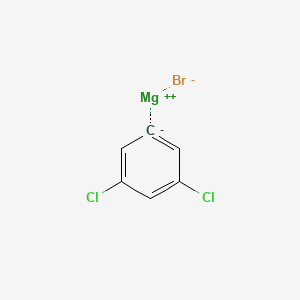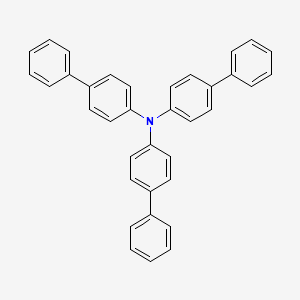
Tri(biphenyl-4-yl)amine
Descripción general
Descripción
Tri(biphenyl-4-yl)amine, also known as TPBA, is an organic compound and an amine derivative of biphenyl. It is a white solid that is soluble in organic solvents, such as chloroform and ethanol. TPBA is of interest to researchers due to its wide range of scientific applications, including its use as a reagent in organic synthesis and its ability to act as a catalyst in various reactions. In addition, TPBA has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Application 1: Amorphous Molecular Materials
- Summary of the Application : Tri(biphenyl-4-yl)amine is found to constitute a new class of amorphous molecular materials .
- Methods of Application or Experimental Procedures : The material is based on π-electron systems .
- Results or Outcomes : The material has relatively high glass-transition temperatures of 76 and 132 °C .
Application 2: Photo- and Electro-active Amorphous Molecular Materials
- Summary of the Application : Tri(biphenyl-4-yl)amine is found to constitute a new class of photo- and electro-active amorphous molecular materials .
- Methods of Application or Experimental Procedures : The material readily forms an amorphous glass with a glass-transition temperature of 76 °C, as characterized by differential scanning calorimetry, X-ray diffraction and Raman spectroscopy .
- Results or Outcomes : The material in the glassy state shows a relatively high hole drift mobility of 1.5 × 10 –4 cm –2 V –1 s –1 at an electric field of 2 × 10 5 V cm –1 at 20 °C .
Propiedades
IUPAC Name |
4-phenyl-N,N-bis(4-phenylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27N/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37(35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORPOZIIMCFMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593741 | |
| Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(biphenyl-4-yl)amine | |
CAS RN |
6543-20-0 | |
| Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




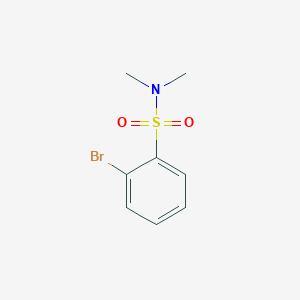
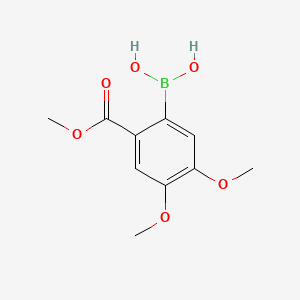
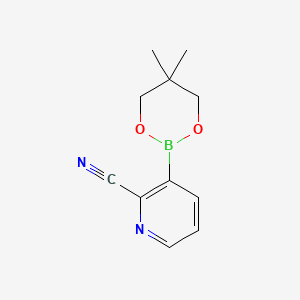
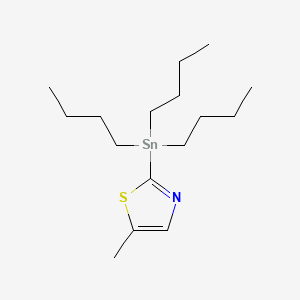
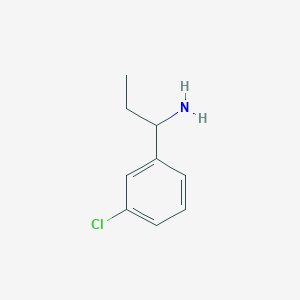
![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)

